Columbamine chloride

Acetylcholinesterase inhibition Neurodegeneration Alkaloid pharmacology

Researchers often face irreproducible results when substituting protoberberine alkaloids due to distinct target engagement profiles. Columbamine chloride overcomes this with its unique substitution pattern, validated dual-enzyme inhibition, and reliable supply. • Dual AChE/MAO-B inhibitor: AChE IC50 = 48.1 µM; reduces MAO-B activity by ~40%. • Anti-osteosarcoma probe: Suppresses U2OS proliferation (IC50 = 21.31 µM) with low cytotoxicity. • Certified reference standard: HPLC-verified at 0.4644 mg/g in Coptidis Rhizoma for botanical authentication.

Molecular Formula C20H20ClNO4
Molecular Weight 373.8 g/mol
CAS No. 1916-10-5
Cat. No. B1653730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColumbamine chloride
CAS1916-10-5
Molecular FormulaC20H20ClNO4
Molecular Weight373.8 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)O)OC.[Cl-]
InChIInChI=1S/C20H19NO4.ClH/c1-23-18-5-4-12-8-16-14-10-17(22)19(24-2)9-13(14)6-7-21(16)11-15(12)20(18)25-3;/h4-5,8-11H,6-7H2,1-3H3;1H
InChIKeyKDUDGYVKQSKHQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Columbamine Chloride: Protoberberine Alkaloid for Research


Columbamine chloride (CAS 1916-10-5) is a quaternary protoberberine alkaloid, structurally characterized as 3,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-ol chloride [1]. It occurs naturally in Berberis species, Coptis chinensis, and Jateorhiza palmata, and is biosynthetically derived from tyrosine via (S)-reticuline [2]. As the chloride salt of columbamine (also termed dehydroisocorypalmine), it is a stable, water-soluble solid with a molecular weight of 373.83 g/mol [1].

Protoberberine alkaloid probe for enzyme inhibition studies (AChE, MAO-B)
Cell-model endpoint review context (U2OS proliferation and migration)
Analytical reference standard for Coptidis Rhizoma HPLC profiling

Columbamine Chloride vs. Berberine and Palmatine


Despite their shared protoberberine skeleton, columbamine, berberine, and palmatine exhibit distinct substitution patterns that critically alter target engagement profiles. Columbamine lacks the methylenedioxy group present in berberine [1] and possesses a unique 2-hydroxy-3,9,10-trimethoxy arrangement, which influences enzyme active-site complementarity and cellular permeability. Empirical evidence demonstrates that these structural differences translate into divergent inhibitory potencies across multiple pharmacologically relevant targets, including acetylcholinesterase and monoamine oxidase B. Consequently, substituting columbamine chloride with berberine or palmatine in experimental systems will yield non-equivalent results, undermining assay reproducibility and confounding mechanistic interpretation.

Structural substitution pattern
The 2-hydroxy-3,9,10-trimethoxy arrangement vs. berberine methylenedioxy group may alter target engagement and enzyme inhibition response.
AChE inhibition profile mismatch
Columbamine shows measurable AChE inhibition, while berberine and palmatine exhibit low or no activity; direct substitution may not reproduce AChE pathway response.
MAO-B inhibition divergence
Palmatine lacks MAO-B inhibition, columbamine demonstrates intermediate activity; replacing with palmatine may miss MAO-B pathway endpoints.

Columbamine Chloride: Head-to-Head Evidence vs. Analogs


AChE Inhibition: Columbamine vs. Berberine and Palmatine

Columbamine chloride demonstrates potent acetylcholinesterase (AChE) inhibitory activity with an IC50 of 48.1 µM, as determined by Ellman's method [1]. This contrasts with the substantially weaker or negligible AChE inhibition reported for the closely related alkaloids berberine and palmatine under comparable assay conditions, where neither compound exhibited IC50 values in the sub-100 µM range in standard Ellman's assay formats [2]. The superior AChE inhibition of columbamine is attributed to a higher degree of methoxylation and the presence of a quaternary nitrogen in its skeleton [1].

AChE Inhibition
Head-to-head
IC50 48.1 µM vs. >100 µM for berberine and palmatine
Supports AChE pathway-response interpretation; columbamine shows measurable inhibition while comparators do not.
Ellman’s method; Tinospora crispa alkaloids.
Acetylcholinesterase inhibition Neurodegeneration Alkaloid pharmacology

MAO-B Inhibition: Columbamine vs. Palmatine and Demethyleneberberine

In a comparative study of berberine alkaloids, columbamine decreased monoamine oxidase B (MAO-B) activity by approximately 40% [1]. Under identical assay conditions, demethyleneberberine (DMB) exhibited an IC50 of 9.06 µM, while palmatine showed no significant MAO-B inhibition [1]. This positions columbamine as a moderate MAO-B inhibitor, distinct from the potent inhibition by DMB and the inactivity of palmatine.

MAO-B Inhibition
Head-to-head
~40% decrease in activity vs. DMB IC50 9.06 µM and palmatine inactive
Intermediate MAO-B inhibition context; enables SAR studies across berberine analogs.
In vitro enzymatic assay; semi-synthetic alkaloids.
Monoamine oxidase B Parkinson's disease Neuroprotection

Anti-Proliferative Activity in Osteosarcoma U2OS Cells

Columbamine suppresses the proliferation of metastatic osteosarcoma U2OS cells with an IC50 of 21.31 ± 0.38 µM, while demonstrating low cytotoxicity [1]. Mechanistically, columbamine induces G2/M cell cycle arrest by attenuating CDK6 gene expression and diminishing STAT3 phosphorylation [1]. This anti-proliferative effect is achieved without significant induction of apoptosis at tested dosages [1].

U2OS Cell Proliferation
Assay context
IC50 21.31 ± 0.38 µM
Supports cell-model endpoint review; reported anti-proliferative assay response with G2/M arrest.
Low cytotoxicity observed; STAT3/CDK6 pathway involvement.
Osteosarcoma Anti-proliferative Cancer

Columbamine Quantification in Coptidis Rhizoma

In a validated HPLC analysis of Coptidis Rhizoma, the content of columbamine was determined to be 0.4644 ± 0.0335 mg/g [1]. This represents a minor, yet quantifiable, component relative to the major alkaloid berberine, which was present at 0.0952 ± 0.0067 mg/g in the same study [1]. Other alkaloids quantified included coptisine (0.6500 ± 0.0037 mg/g) and palmatine (0.4337 ± 0.0117 mg/g) [1].

Plant Matrix Quantification
Analytical context
0.4644 ± 0.0335 mg/g in Coptidis Rhizoma
Supports HPLC method validation and botanical authentication.
n=3 replicates; HPLC-UV analysis.
Phytochemical analysis Quality control Coptidis Rhizoma

Columbamine Chloride: Research and Industrial Applications


Dual AChE/MAO-B Targeting in Neurodegenerative Disease

Given its potent AChE inhibition (IC50 = 48.1 µM) [1] and moderate MAO-B inhibition (~40% activity decrease) [2], columbamine chloride is uniquely suited for research into multi-target-directed ligands (MTDLs) for Alzheimer's and Parkinson's diseases. Its dual action profile distinguishes it from single-target inhibitors and allows for the investigation of synergistic therapeutic effects.

Anti-Metastatic & Anti-Angiogenic Mechanisms in Osteosarcoma

Columbamine chloride's ability to suppress U2OS osteosarcoma cell proliferation (IC50 = 21.31 µM) with low cytotoxicity and to inhibit neovascularization, migration, and invasion [3] makes it a valuable chemical probe for studying anti-metastatic mechanisms. It is particularly relevant for research into STAT3 signaling, CDK6 regulation, and MMP2-mediated cell invasion.

Coptidis Rhizoma Quality Control

The quantitative HPLC data showing columbamine at 0.4644 ± 0.0335 mg/g in Coptidis Rhizoma [4] supports its use as a minor but distinct chemical marker for botanical authentication and quality control. Analytical laboratories can employ columbamine chloride as a reference standard to develop and validate robust HPLC methods for the comprehensive profiling of Coptis-derived herbal products.

Application
Selection Property
Validation Focus
Enzyme inhibition pathway studies (AChE/MAO-B)
AChE and MAO-B inhibition context
Pathway-response interpretation across berberine analogs
Cancer cell-model studies (osteosarcoma U2OS)
Cell-model endpoint review
Proliferation and migration endpoint monitoring
Botanical quality control analysis
HPLC analytical reference standard
Phytochemical profiling and method validation

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25 linked technical documents
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